molecular formula C28H30N4O7 B14998119 5-[1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(furan-2-ylmethyl)pentanamide

5-[1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(furan-2-ylmethyl)pentanamide

Cat. No.: B14998119
M. Wt: 534.6 g/mol
InChI Key: JEYDMUSJNNQDFJ-UHFFFAOYSA-N
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Description

5-(1-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, a furan ring, and a dimethoxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

5-(1-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-(1-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including drug development for various diseases.

    Industry: It can be utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-(1-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-{[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H30N4O7

Molecular Weight

534.6 g/mol

IUPAC Name

5-[1-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide

InChI

InChI=1S/C28H30N4O7/c1-37-21-14-19(15-22(16-21)38-2)30-26(34)18-32-24-10-4-3-9-23(24)27(35)31(28(32)36)12-6-5-11-25(33)29-17-20-8-7-13-39-20/h3-4,7-10,13-16H,5-6,11-12,17-18H2,1-2H3,(H,29,33)(H,30,34)

InChI Key

JEYDMUSJNNQDFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4)OC

Origin of Product

United States

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